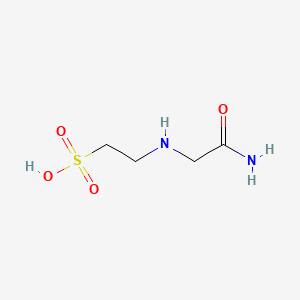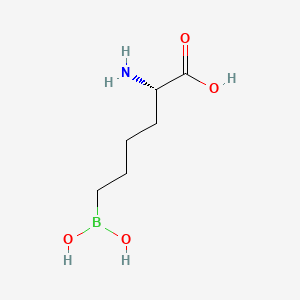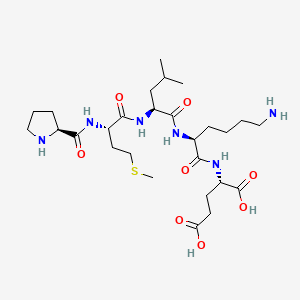
2-Mercaptoethylguanidin-hemisulfat
Übersicht
Beschreibung
Magnesium sulfate, commonly known as Epsom salt, is a chemical compound composed of magnesium, sulfur, and oxygen. It is a white crystalline solid that is highly soluble in water. Magnesium sulfate is widely used in various fields, including medicine, agriculture, and industry, due to its diverse properties and applications .
Wissenschaftliche Forschungsanwendungen
Magnesium sulfate has numerous scientific research applications:
Chemistry: Used as a drying agent and in the preparation of other magnesium compounds.
Biology: Employed in cell culture media and as a supplement in various biological assays.
Medicine: Used to treat magnesium deficiency, eclampsia, and as a laxative.
Industry: Utilized in the production of textiles, paper, and as a coagulant in the preparation of tofu
Wirkmechanismus
Magnesium sulfate exerts its effects through several mechanisms:
Neuromuscular Transmission: It reduces striated muscle contractions and blocks peripheral neuromuscular transmission by reducing acetylcholine release at the myoneural junction.
Calcium Influx Inhibition: Magnesium sulfate inhibits calcium influx through dihydropyridine-sensitive, voltage-dependent channels, leading to relaxation of vascular smooth muscle
Biochemische Analyse
Biochemical Properties
Mercaptoethylguanidine hemisulfate salt plays a crucial role in biochemical reactions by interacting with several enzymes and biomolecules. It is a selective inhibitor of inducible nitric oxide synthase (iNOS), which is an enzyme responsible for the production of nitric oxide (NO) during inflammatory responses . By inhibiting iNOS, mercaptoethylguanidine hemisulfate salt reduces the production of nitric oxide, thereby mitigating inflammation. Additionally, this compound acts as a scavenger of peroxynitrite, a reactive nitrogen species that can cause cellular damage . The interaction between mercaptoethylguanidine hemisulfate salt and peroxynitrite involves the neutralization of peroxynitrite, preventing its harmful effects on cells .
Cellular Effects
Mercaptoethylguanidine hemisulfate salt exerts various effects on different types of cells and cellular processes. It has been shown to reduce inflammation in animal models of airway infection that mimic human cystic fibrosis . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting iNOS, mercaptoethylguanidine hemisulfate salt decreases the levels of nitric oxide, which in turn affects the signaling pathways involved in inflammation . Furthermore, it has been observed to alter gene expression patterns related to inflammatory responses, thereby contributing to its anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of action of mercaptoethylguanidine hemisulfate salt involves several key interactions at the molecular level. As an iNOS inhibitor, it binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide . This inhibition reduces the production of nitric oxide, a key mediator of inflammation. Additionally, mercaptoethylguanidine hemisulfate salt scavenges peroxynitrite by reacting with it to form less reactive species. This scavenging activity helps protect cells from oxidative and nitrosative stress, which are common in inflammatory conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium sulfate can be prepared through several synthetic routes. One common method involves the reaction of magnesium oxide with sulfuric acid:
MgO+H2SO4→MgSO4+H2O
This reaction is typically carried out at room temperature and results in the formation of magnesium sulfate and water .
Industrial Production Methods
In industrial settings, magnesium sulfate is often produced by reacting magnesium carbonate or magnesium hydroxide with sulfuric acid. The reaction is conducted in large reactors, and the resulting solution is then evaporated to obtain crystalline magnesium sulfate. The process involves careful control of temperature and concentration to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium sulfate undergoes various chemical reactions, including:
Oxidation: Magnesium sulfate can be oxidized to form magnesium oxide and sulfur dioxide.
Reduction: It can be reduced to magnesium sulfide and water.
Substitution: Magnesium sulfate can react with other salts to form different magnesium compounds.
Common Reagents and Conditions
Oxidation: Requires high temperatures and an oxidizing agent such as oxygen.
Reduction: Typically involves a reducing agent like hydrogen gas.
Substitution: Often carried out in aqueous solutions with other salts.
Major Products Formed
Oxidation: Magnesium oxide and sulfur dioxide.
Reduction: Magnesium sulfide and water.
Substitution: Various magnesium salts depending on the reacting salt.
Vergleich Mit ähnlichen Verbindungen
Magnesium sulfate can be compared with other magnesium salts such as magnesium chloride and magnesium oxide:
Magnesium Chloride: More soluble in water and used primarily for de-icing and dust control.
Magnesium Oxide: Less soluble and used as a refractory material and in the production of magnesium metal.
Magnesium Sulfate: Unique in its use as a medical treatment for eclampsia and as a laxative .
Similar Compounds
- Magnesium chloride
- Magnesium oxide
- Magnesium carbonate
Magnesium sulfate stands out due to its diverse applications in medicine, agriculture, and industry, making it a versatile and valuable compound .
Eigenschaften
IUPAC Name |
2-(2-sulfanylethyl)guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H9N3S.H2O4S/c2*4-3(5)6-1-2-7;1-5(2,3)4/h2*7H,1-2H2,(H4,4,5,6);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKZAAUVINNNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N=C(N)N.C(CS)N=C(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20N6O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585231 | |
| Record name | Sulfuric acid--N''-(2-sulfanylethyl)guanidine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3979-00-8 | |
| Record name | Sulfuric acid--N''-(2-sulfanylethyl)guanidine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene](/img/structure/B1662948.png)







![trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B1662962.png)




